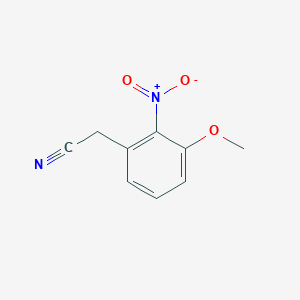

(3-Methoxy-2-nitro-phenyl)-acetonitrile

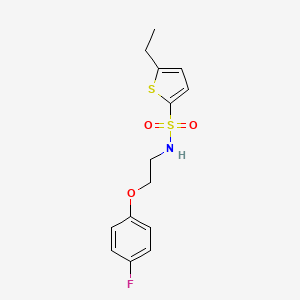

Descripción general

Descripción

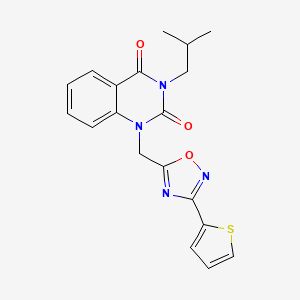

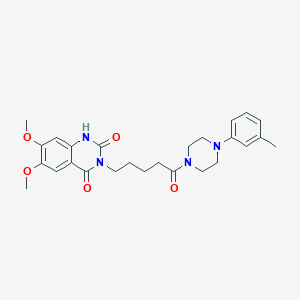

“(3-Methoxy-2-nitro-phenyl)-acetonitrile” is a chemical compound with the molecular formula C9H8N2O3 . It is a nitrile, which is a class of organic compounds that have a -C≡N functional group .

Synthesis Analysis

The synthesis of nitro compounds like “this compound” often involves the nitration of aromatic compounds . This is a powerful and widely used transformation that introduces a nitro group into aromatic systems. New synthetic strategies for aromatic nitration are deeply needed, including highly efficient and selective nitration methods .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H9NO/c1-11-9-4-2-3-8 (7-9)5-6-10/h2-4,7H,5H2,1H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 138.1024 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Ortho-Cyclization in Asymmetrically Substituted Arylnitroso Oxides

The photooxidation of asymmetrically substituted phenyl azides in acetonitrile, including the study of intermediates like nitroso oxides, has been researched. The methoxy substituent at the para position significantly alters the direction of ortho-cyclization. This results in the formation of nitrile oxides, which then undergo [3 + 2] cycloaddition with acetonitrile to yield 1,2,4-oxadiazoles. This regioselectivity is explained using theoretical methods, highlighting the stereo-electronic effects of the methoxy substituent (Chainikova et al., 2020).

Fe-promoted Radical Cyanomethylation/Arylation of Arylacrylamides

A study demonstrated the radical cyanomethylation/arylation of arylacrylamides to access oxindoles, using acetonitrile as the radical precursor. This involves dual C-H bond functionalization, including the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group, and tolerates a wide range of functional groups, such as methoxy (Pan, Zhang, & Zhu, 2015).

Electrochemical Reduction of Aryl Thiocyanates

Electrochemical reduction of aryl thiocyanates, including p-methyl- and p-methoxyphenyl thiocyanates in acetonitrile, was investigated. This study showed a change in the reductive cleavage mechanism of the S-CN bond in thiocyanates as a function of the substituent on the aryl ring. It revealed a transition between the concerted and stepwise mechanisms, further enhanced by electron-donating groups like methoxy (Houmam, Hamed, & Still, 2003).

Solvolysis Reactions and Ion-Molecule Pairs

The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures was studied, focusing on the role of ion-molecule pairs in these reactions. It involves cleavage of the carbon-oxygen bond to the allylic carbon and is influenced by solvent effects and the nature of the substituent, like methoxy (Jia, Ottosson, Zeng, & Thibblin, 2002).

Crystal Structure Determination from Powder Data

Crystal structures of various benzene derivatives, including 4-(methoxy-phenyl)-acetonitrile, were determined from X-ray powder diffraction data. This demonstrates the use of acetonitrile derivatives in structural chemistry and crystallography (Goubitz et al., 1999).

Corrosion Inhibition Studies

2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, including derivatives with methoxy-phenyl groups, were investigated as corrosion inhibitors for mild steel in acidic conditions. This highlights the application of such compounds in material science and corrosion studies (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-methoxy-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-7(5-6-10)9(8)11(12)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSKALOOVJMDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434479 | |

| Record name | Benzeneacetonitrile, 3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111795-89-2 | |

| Record name | Benzeneacetonitrile, 3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045599.png)

![N-(4-cyanophenyl)-2-((3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3045602.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3045603.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3045609.png)